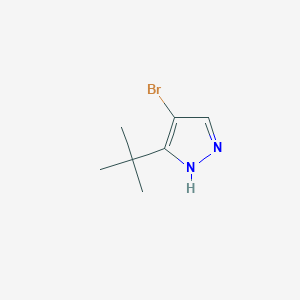
2-(4-Piperidinyl)-1,3-benzothiazole
説明
2-(4-Piperidinyl)-1,3-benzothiazole is a compound that can be synthesized through an unusual de-alkylation reaction between 2-chlorobenzothiazole and N-ethylpiperidine, resulting in pale-yellow orthorhombic crystals. This compound exhibits a planar benzothiazole fragment with a piperidine ring in a chair conformation, indicating its potential for varied chemical interactions and utility in various chemical synthesis processes (Álvarez et al., 2005).
Synthesis Analysis
The synthesis of 2-(4-Piperidinyl)-1,3-benzothiazole derivatives has been explored through different approaches. One method involves the synthesis of a series of 3-(1-substituted-4-piperidinyl)-1,2-benzisoxazoles, showing the versatility of the piperidinyl group in forming neuroleptic active compounds. The neuroleptic activity was evaluated through assays, indicating the importance of substituents on the benzisoxazole and piperidinyl rings (Strupczewski et al., 1985).
Molecular Structure Analysis
The molecular structure of N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine has been determined to crystallize in a monoclinic P21/c space group. The benzothiazol and imidazol rings are planar with a dihedral angle of 6.37° between them, showcasing the compound's structural complexity and the potential for diverse chemical reactivity (Yıldırım et al., 2006).
Chemical Reactions and Properties
Various chemical reactions and properties of 2-(4-Piperidinyl)-1,3-benzothiazole derivatives have been studied. For instance, the synthesis, spectral analysis, and biological evaluation of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides demonstrate the compound's potential in biological activities and its interaction with enzymes like butyrylcholinesterase (Khalid et al., 2016).
科学的研究の応用
Piperidine Derivatives
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Here are some general applications of piperidine derivatives:
-
Pharmaceutical Industry
- Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. For example, some might be administered orally as a pill, while others might be injected directly into the bloodstream .
- The results or outcomes obtained also vary widely. For example, some piperidine derivatives might be effective at treating certain types of cancer, while others might be used to manage chronic pain .
-
Organic Synthesis
- Piperidine derivatives are widely used as building blocks and reagents in synthesizing organic compounds .
- The methods of application or experimental procedures in this context typically involve various chemical reactions, such as hydrogenation, cyclization, cycloaddition, annulation, and amination .
- The results or outcomes obtained in this context typically involve the successful synthesis of a desired organic compound .
将来の方向性
Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is likely to continue to evolve and expand in the future, with new compounds being developed and tested for potential therapeutic applications .
特性
IUPAC Name |
2-piperidin-4-yl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYASANLJWAJEPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=CC=CC=C3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363121 | |
| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>32.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Piperidinyl)-1,3-benzothiazole | |
CAS RN |
51784-73-7 | |
| Record name | 2-(4-piperidinyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperidin-4-yl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1270080.png)

![1-[(6-Chloro-3-pyridinyl)methyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B1270110.png)







![Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-](/img/structure/B1270143.png)

